1H-Imidazole-1-pentanamine

Catalog No.
S3349187
CAS No.
78415-62-0
M.F
C8H15N3
M. Wt
153.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1H-Imidazole-1-pentanamine

CAS Number

78415-62-0

Product Name

1H-Imidazole-1-pentanamine

IUPAC Name

5-imidazol-1-ylpentan-1-amine

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

InChI

InChI=1S/C8H15N3/c9-4-2-1-3-6-11-7-5-10-8-11/h5,7-8H,1-4,6,9H2

InChI Key

JDBFAMNSPLNCHO-UHFFFAOYSA-N

SMILES

C1=CN(C=N1)CCCCCN

Canonical SMILES

C1=CN(C=N1)CCCCCN

1H-Imidazole-1-pentanamine is a nitrogen-containing heterocyclic compound characterized by an imidazole ring and a pentanamine side chain. The imidazole structure consists of a five-membered ring containing two nitrogen atoms at non-adjacent positions, which imparts unique chemical properties. The presence of the pentanamine moiety enhances its solubility and reactivity, making it a versatile compound in both organic synthesis and medicinal chemistry.

Typical of amines and imidazoles:

  • Electrophilic Substitution: The imidazole ring can undergo electrophilic aromatic substitution, particularly at the 2-position, due to its electron-rich nature .
  • N-Alkylation: The amine group can react with alkyl halides to form N-alkyl derivatives, which can be useful in synthesizing more complex molecules .
  • Formation of Amides: It can react with carboxylic acids or their derivatives to form amides, leveraging the nucleophilicity of the amine group .

1H-Imidazole-1-pentanamine exhibits significant biological activity, particularly in pharmacology. Compounds containing imidazole rings are known for their ability to interact with biological receptors:

  • Histamine Receptor Agonism: Similar compounds have been shown to act as agonists for histamine receptors, influencing various physiological processes such as gastric acid secretion and neurotransmission .
  • Antimicrobial Properties: Imidazole derivatives often exhibit antimicrobial activities, making them candidates for drug development against bacterial infections .

Several methods exist for synthesizing 1H-imidazole-1-pentanamine:

  • Condensation Reactions: One common approach involves the condensation of an appropriate aldehyde with an amine in the presence of a catalyst to form the imidazole ring.
  • Reductive Amination: This method utilizes a carbonyl compound and an amine, followed by reduction to yield the desired amine product .
  • Cyclization Techniques: The formation of the imidazole ring can also be achieved through cyclization reactions involving α-amino acids or their derivatives under acidic conditions.

1H-Imidazole-1-pentanamine has several applications:

  • Pharmaceuticals: It serves as a building block for synthesizing various pharmaceutical agents due to its biological activity.
  • Agricultural Chemicals: Its derivatives are explored as agrochemicals due to their potential herbicidal and fungicidal properties.
  • Research Tools: Used in biochemical research for studying enzyme mechanisms and receptor interactions.

Interaction studies involving 1H-imidazole-1-pentanamine focus on its binding affinity to various receptors:

  • Histamine Receptors: Research indicates that modifications on the imidazole ring can enhance selectivity towards specific histamine receptor subtypes, impacting therapeutic efficacy .
  • Enzyme Inhibition: Studies have shown that imidazole derivatives can inhibit certain enzymes, providing insights into their potential as therapeutic agents against diseases like cancer and infections .

Several compounds share structural similarities with 1H-imidazole-1-pentanamine. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(1H-Imidazol-4-yl)butanamineImidazole derivativePotent histamine receptor agonist
2-MethylimidazoleMethyl-substituted imidazoleEnhanced solubility and biological activity
1-MethylimidazoleMethyl-substituted imidazoleUsed in various biochemical applications
2-AminobenzimidazoleBenzimidazole derivativeExhibits anti-cancer properties

Uniqueness of 1H-Imidazole-1-pentanamine

The unique combination of the imidazole ring with a pentanamine side chain distinguishes 1H-imidazole-1-pentanamine from its analogs. This structure not only enhances its solubility but also contributes to its diverse biological activities, making it a valuable compound in medicinal chemistry and pharmacology.

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Wikipedia

1H-Imidazole-1-pentanamine

Dates

Modify: 2024-04-15

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